Telmisartan Amide

Vue d'ensemble

Description

Telmisartan Amide is a derivative of Telmisartan, a potent angiotensin II type-1 receptor blocker. Telmisartan is primarily used to manage hypertension and has shown diverse pharmacological actions beyond its primary indication. This compound, like its parent compound, is expected to exhibit similar therapeutic properties with potential modifications in its pharmacokinetic and pharmacodynamic profiles.

Mécanisme D'action

Target of Action

Telmisartan Amide primarily targets the Angiotensin II Type 1 (AT1) receptors . These receptors are part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound acts as an Angiotensin II receptor blocker (ARB) . It binds to the AT1 receptors with high affinity, inhibiting the action of Angiotensin II, a potent vasoconstrictor . This binding is reversible and selective, primarily affecting receptors in vascular smooth muscle and the adrenal gland . The inhibition of Angiotensin II leads to vasodilation and a reduction in the secretion of aldosterone, a hormone that promotes sodium and water retention .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptors, this compound inhibits the vasoconstrictor and aldosterone secretory effects of Angiotensin II . Recent studies also suggest that Telmisartan may have PPAR-gamma agonistic properties , potentially conferring beneficial metabolic effects .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics, with a long terminal half-life of 16 hours, a clearance of 0.15 L·kg-1·h-1, and a volume of distribution of 5.36 L·kg-1 . It undergoes minimal liver metabolism via glucuronidation and is primarily excreted in the feces .

Result of Action

The primary result of this compound’s action is a reduction in arterial blood pressure . By blocking the effects of Angiotensin II, it causes vasodilation and reduces the secretion of aldosterone, leading to decreased blood volume and pressure . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear

Analyse Biochimique

Biochemical Properties

Telmisartan Amide, like Telmisartan, is known to inhibit many biochemical processes involved in the control of the cardiovascular system . It specifically targets the angiotensin II type-1 receptor, affecting vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It also exhibits partial agonist activity toward peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces plasma glucose and insulin levels, thereby improving insulin resistance . It also decreases blood pressure more significantly than other similar compounds . In addition, it has been found to increase the permeability of endothelial cells through Zonula Occludens-1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It interferes with the binding of angiotensin II to the angiotensin II AT1-receptor by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . It also exhibits partial agonist activity toward PPARγ, which is an established target for antidiabetic drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained effects over time. For instance, it has been found to induce myocardial infarction with an infarct size of 21% of the total at 30 μM and 63% of the total area at 100 μM . It also demonstrated sustained inhibitory effects on AT1R .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to ameliorate hypertension and insulin resistance in rats with metabolic syndrome . The improvement in insulin resistance was observed through increased expression of GLUT4 and down-regulation of phosphoenolpyruvate carboxykinase (PEPCK) via PPARδ-dependent mechanisms .

Metabolic Pathways

This compound is involved in several metabolic pathways. It impacts metabolic and inflammatory pathways through its antioxidative and anti-inflammatory effects . It suppresses TNF-α-induced NF-κB activation, reducing neutrophil infiltration in ulcerative colitis .

Subcellular Localization

It has been found to affect the expression and localization of ZO-1 in endothelial cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Telmisartan Amide typically involves the modification of the carboxylic acid group in Telmisartan to form the amide derivative. One common method includes the activation of the carboxylic acid group using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) followed by reaction with an amine to form the amide bond. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Telmisartan Amide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Telmisartan amide is characterized by an amide bond formed between the carboxylic acid group of telmisartan and an amine. The synthesis typically involves coupling reactions using agents like hexafluorophosphate benzotriazole tetramethyl uronium under basic conditions. This modification enhances the solubility and bioavailability of telmisartan, potentially improving its therapeutic efficacy.

Antihypertensive Properties

As an angiotensin II receptor blocker (ARB), this compound retains the antihypertensive effects of its parent compound. It acts primarily on the AT1 receptor, which plays a crucial role in regulating blood pressure. Studies have shown that telmisartan and its derivatives can effectively lower blood pressure while offering additional cardiovascular protection by reducing inflammation and oxidative stress .

Anticancer Activity

Emerging research suggests that this compound may possess significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis through mechanisms involving the modulation of signaling pathways such as PPARγ and mTOR .

Case Study:

A study involving alkylamine derivatives of telmisartan demonstrated that these compounds exhibited enhanced anticancer activity compared to telmisartan itself. In vitro assays revealed low micromolar concentrations were effective against triple-negative breast cancer cell lines, indicating a promising avenue for further research into this compound as an anticancer agent .

Drug Delivery Systems

This compound has been investigated for use in drug delivery systems due to its favorable properties. Researchers have explored its incorporation into nanoparticles, such as micelles and liposomes, to enhance solubility and targeted delivery. This approach aims to improve the bioavailability of telmisartan while minimizing side effects associated with systemic administration.

Comparison with Related Compounds

The following table summarizes key characteristics of this compound compared to other ARBs:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Losartan | Yes | Antihypertensive | First ARB |

| Valsartan | Yes | Antihypertensive | Potent AT1 receptor antagonist |

| Irbesartan | Yes | Antihypertensive | Longer half-life |

| Olmesartan | Yes | Antihypertensive | Distinct pharmacokinetic profile |

| This compound | Yes | Antihypertensive & Anticancer | Enhanced solubility & dual action |

This compound stands out due to its dual action as both an antihypertensive and a potential anticancer agent, making it a versatile candidate for further development.

Comparaison Avec Des Composés Similaires

Similar Compounds

Losartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

Valsartan: Known for its efficacy in managing hypertension and heart failure.

Irbesartan: Used for treating hypertension and diabetic nephropathy.

Uniqueness

Telmisartan Amide’s uniqueness lies in its potential dual activity as both an angiotensin II receptor blocker and a partial agonist of peroxisome proliferator-activated receptor gamma. This dual activity may confer additional therapeutic benefits, such as anti-inflammatory and antiproliferative effects, making it a promising candidate for further research and development.

Activité Biologique

Telmisartan amide, a derivative of the antihypertensive drug telmisartan, has garnered attention for its potential biological activities beyond blood pressure regulation. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, interaction with peroxisome proliferator-activated receptor gamma (PPARγ), and overall pharmacological profile.

Overview of Telmisartan and Its Derivatives

Telmisartan is primarily known as an angiotensin II receptor type 1 (AT1) antagonist used in managing hypertension. Recent studies have explored its derivatives, particularly this compound, for enhanced therapeutic effects. Research indicates that modifications to the telmisartan structure can lead to compounds with distinct biological activities, including improved solubility and anticancer efficacy.

Anticancer Activity

Synthesis and Evaluation of this compound Derivatives

Research has demonstrated that alkylamine derivatives of telmisartan exhibit significant inhibition of cancer cell proliferation compared to the parent compound. A notable study synthesized several derivatives, including this compound, and evaluated their anticancer properties against various cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and 4T1. The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Telmisartan | MDA-MB-231 | 15.0 | AT1 antagonism |

| Compound 8 | MDA-MB-231 | 5.2 | Apoptosis induction |

| Compound 8 | 4T1 | 6.0 | Cell cycle arrest |

Table 1: Anticancer activity of telmisartan and its derivatives.

The study found that compound 8 not only had a lower affinity for the AT1 receptor but also induced apoptosis in cancer cells, suggesting a dual mechanism of action involving both receptor antagonism and direct cytotoxic effects on tumor cells .

PPARγ Interaction

This compound has been shown to act as a partial agonist of PPARγ, a receptor involved in regulating glucose and lipid metabolism. This interaction may contribute to its anticancer properties by influencing metabolic pathways that are often dysregulated in cancer. Molecular modeling studies suggest that telmisartan can engage regions of the PPARγ ligand-binding domain typically not targeted by full agonists, providing a unique mechanism for metabolic modulation .

Case Studies

In Vivo Efficacy

In vivo studies using xenograft models have indicated that this compound derivatives can significantly reduce tumor growth compared to untreated controls. For instance, mice treated with compound 8 showed a marked decrease in tumor volume after three weeks of treatment, demonstrating its potential as an effective anticancer agent .

Cardioprotective Effects

Additionally, telmisartan has been investigated for its cardioprotective effects in various models. A recent study highlighted its ability to mitigate cardiotoxicity through antioxidant mechanisms and activation of autophagy pathways, further supporting its therapeutic versatility beyond hypertension management .

Propriétés

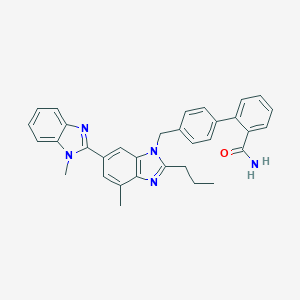

IUPAC Name |

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N5O/c1-4-9-30-36-31-21(2)18-24(33-35-27-12-7-8-13-28(27)37(33)3)19-29(31)38(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)32(34)39/h5-8,10-19H,4,9,20H2,1-3H3,(H2,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWQMXHIQDCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238604 | |

| Record name | Telmisartan amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915124-86-6 | |

| Record name | Telmisartan amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915124866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9IQ6NHUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.